

Comprehensive Technical Guide: 2,4-Dichloro-3-methyl-6-nitroaniline

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Compound of Interest

Compound Name: 2,4-Dichloro-3-methyl-6-nitroaniline

CAS No.: 19853-82-8

Cat. No.: B560861

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Document Type: In-Depth Technical Whitepaper

Executive Summary

2,4-Dichloro-3-methyl-6-nitroaniline (CAS: 19853-82-8) is a highly substituted, sterically hindered aromatic amine that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Characterized by a dense array of electron-withdrawing and electron-donating groups, this molecule presents unique reactivity profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep mechanistic understanding of its electronic architecture, field-proven synthetic protocols, and its utility in downstream cross-coupling and heterocyclic synthesis[1].

Physicochemical Profiling & Structural Data

The physical behavior of **2,4-dichloro-3-methyl-6-nitroaniline** is dictated by its high degree of substitution. The presence of the ortho-nitro group facilitates intramolecular hydrogen bonding

with the primary amine, which significantly reduces its capacity for intermolecular hydrogen bonding. This phenomenon lowers its melting point relative to its para-nitro analogs and severely depresses its aqueous solubility.

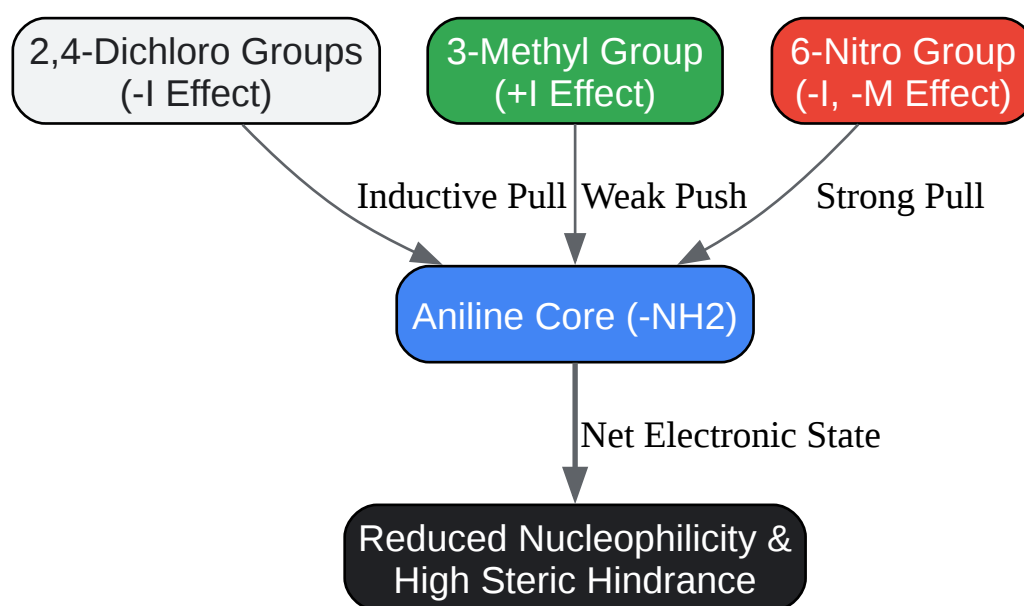
Table 1: Quantitative Physicochemical Properties

Property	Value / Description	Rationale / Causality
IUPAC Name	2,4-Dichloro-3-methyl-6-nitroaniline	Standard nomenclature based on aniline core.
CAS Registry Number	19853-82-8	Unique identifier for literature and patent retrieval[1].
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	Derived from the pentasubstituted benzene ring.
Molecular Weight	221.04 g/mol	Calculated via standard atomic weights.
Appearance	Yellow to orange crystalline solid	Coloration arises from the extended π -conjugation of the nitro group with the aromatic ring.
Solubility	Soluble in EtOAc, DCM, DMSO; Insoluble in H ₂ O	High lipophilicity driven by the dichloro and methyl groups; lack of aqueous solubility due to internal H-bonding.
Predicted pKa (Amine)	~ -1.0 to 0.5	Drastically lowered basicity due to the strong -I/-M effects of the NO ₂ group and -I effects of the Cl atoms.

Electronic Architecture & Reactivity

Understanding the reactivity of **2,4-dichloro-3-methyl-6-nitroaniline** requires an analysis of the competing electronic effects (inductive and resonance) exerted by its substituents.

- The Amine Core (-NH₂): Normally a strongly activating, ortho/para-directing group. However, in this molecule, its lone pair is highly delocalized into the electron-deficient ring.
- The 6-Nitro Group (-NO₂): Exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. It acts as an electron sink, drastically reducing the nucleophilicity of the adjacent amine.
- The 2,4-Dichloro Groups (-Cl): Exert a strong inductive pull (-I) while offering weak resonance donation (+M). They deactivate the ring toward electrophilic aromatic substitution (EAS).
- The 3-Methyl Group (-CH₃): Provides mild electron donation (+I) via hyperconjugation, but its effect is heavily overshadowed by the halogens and nitro group[2].



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Fig 1: Electronic contributions of substituents on the reactivity of the aniline core.

Synthetic Methodology: A Self-Validating Protocol

Direct nitration of 2,4-dichloro-3-methylaniline (CAS: 19853-79-3)[2] is synthetically unviable. The free amine is highly susceptible to oxidation by nitric acid, which leads to tarry degradation

products and uncontrolled generation of NO_x gases. To circumvent this, the amine must be transiently protected.

Step-by-Step Experimental Workflow

Phase 1: Amine Protection (Acetylation)

- **Objective:** Convert the strongly activating, oxidation-prone -NH₂ into a moderately activating, stable -NHAc group.
- **Procedure:** Dissolve 1.0 eq of 2,4-dichloro-3-methylaniline in dichloromethane (DCM). Add 1.2 eq of pyridine (acts as an acid scavenger and nucleophilic catalyst). Slowly add 1.1 eq of acetic anhydride at 0 °C. Stir at room temperature for 2 hours.
- **Self-Validation:** Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (higher R_f) should completely disappear, replaced by the highly UV-active amide spot (lower R_f). Quench with 1M HCl to remove pyridine, extract, and dry over MgSO₄.

Phase 2: Regioselective Nitration

- **Objective:** Introduce the nitro group at the C6 position.
- **Procedure:** Dissolve the protected intermediate in concentrated H₂SO₄ at 0 °C. Slowly add a pre-cooled mixture of fuming HNO₃ (1.05 eq) and H₂SO₄ dropwise.
- **Causality for Conditions:** Strict temperature control (0–5 °C) is mandatory. Exceeding 10 °C risks oxidative ring cleavage and dinitration. The bulky -NHAc group and existing substituents sterically and electronically direct the nitronium ion (NO₂⁺) exclusively to the C6 position.
- **Workup:** Pour the reaction mixture over crushed ice. The sudden drop in solubility will precipitate the nitrated intermediate. Filter and wash with cold water.

Phase 3: Deprotection (Hydrolysis)

- **Objective:** Cleave the acetyl group to yield the target compound.

- Procedure: Suspend the intermediate in a mixture of ethanol and 6M HCl (1:1 v/v). Reflux at 85 °C for 4 hours.
- Causality for Conditions: Acid-catalyzed hydrolysis is strictly preferred. Using base-catalyzed hydrolysis (e.g., NaOH) on an electron-deficient ring containing ortho/para halogens risks unwanted Nucleophilic Aromatic Substitution (S_NAr) of the chloride atoms.
- Isolation: Cool to room temperature, neutralize carefully with saturated NaHCO_3 , extract with EtOAc, and concentrate to yield **2,4-dichloro-3-methyl-6-nitroaniline**.



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Fig 2: Stepwise synthesis of **2,4-dichloro-3-methyl-6-nitroaniline** via amine protection.

Analytical Characterization Signatures

To ensure structural integrity post-synthesis, the following analytical signatures are expected:

- ^1H NMR (400 MHz, CDCl_3):
 - δ ~7.52 ppm (s, 1H): The isolated aromatic proton at C5. It appears significantly downfield due to the combined deshielding effects of the adjacent nitro and chloro groups.
 - δ ~6.20 ppm (br s, 2H): The amine protons. Broadened due to quadrupolar relaxation of nitrogen and exchangeable with D_2O .
 - δ ~2.45 ppm (s, 3H): The C3 methyl group.
- Mass Spectrometry (ESI-MS): Expected $[\text{M}+\text{H}]^+$ at m/z 221.0. The isotopic pattern will clearly show a 9:6:1 ratio characteristic of a molecule containing two chlorine atoms (^{35}Cl and ^{37}Cl isotopes).

Applications in Drug Development & Agrochemicals

The dense functionalization of **2,4-dichloro-3-methyl-6-nitroaniline** makes it an invaluable scaffold in medicinal chemistry.

- Imidazopyridine Synthesis: As documented in pharmaceutical patents, substituted anilines and their nitro derivatives are critical precursors for synthesizing imidazo[1,2-a]pyridines, a pharmacophore frequently utilized in bradykinin antagonists and anti-inflammatory drugs[3].
- 1,2-Diaminobenzene Precursors: Reduction of the nitro group (e.g., via Pd/C and H_2 or SnCl_2/HCl) yields 3,5-dichloro-4-methylbenzene-1,2-diamine. This diamine is a direct precursor for synthesizing highly substituted benzimidazoles, which are prevalent in anthelmintic and antifungal agrochemicals.
- Cross-Coupling Substrates: The presence of the chlorine atoms allows for site-selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, provided the highly deactivated nature of the ring is overcome with modern, electron-rich palladium ligands (e.g., XPhos or RuPhos)[4].

References

- Title: **2,4-Dichloro-3-methyl-6-nitroaniline** | 19853-82-8 Source: ChemicalBook URL
- Title: Cas 7149-69-1, 1,3-DICHLORO-2-METHYL-5-NITROBENZENE Source: LookChem URL

- Title: 2,4-Dichloro-m-toluidine | C7H7Cl2N | CID 88282 Source: PubChem - NIH URL
- Title: Patent US5574042A - IMIDAZO[1,2-A]PYRIDINES AND THEIR PHARMACEUTICAL USE Source: Google Patents URL

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